2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol
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Overview
Description
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Amination: The amino group can be introduced via a reductive amination reaction using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol and pyrimidine derivatives.
Scientific Research Applications
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar methoxy groups but different overall structure and properties.
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar amino and methyl groups.
Uniqueness
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol is unique due to its combination of functional groups and complex structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-11-18(12-5-8-16(26-3)17(9-12)27-4)19(23-20(21)22-11)14-7-6-13(25-2)10-15(14)24/h5-10,24H,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPEBIRPVXVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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